N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c19-13-5-3-12(4-6-13)10-20-16(22)17(23)21-11-18(24)8-1-2-15-14(18)7-9-25-15/h3-7,9,24H,1-2,8,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICXUVURAPJYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction.
Coupling with Tetrahydrobenzofuran: The next step involves coupling the fluorobenzyl intermediate with the tetrahydrobenzofuran moiety under specific reaction conditions, often using a catalyst to facilitate the reaction.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction, typically using oxalyl chloride and a base to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrobenzofuran moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced under specific conditions to yield amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its activity against certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and tetrahydrobenzofuran moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s oxalamide scaffold is shared with several structurally related analogs (Table 1). Key differences lie in the substituents at the N1 and N2 positions, which influence physicochemical and biological properties:
Biological Activity
N1-(4-fluorobenzyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural composition that includes an oxalamide core and various functional groups, which may contribute to its interaction with biological macromolecules.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 342.38 g/mol. The compound's structure is characterized by:
- Oxalamide Core : Consists of two carbonyl groups (C=O) linked by a nitrogen-carbon chain.
- Furan and Tetrahydrobenzofuran Moieties : These rings are known for their diverse biological activities and enhance the compound's potential reactivity.
Biological Activity
Research indicates that compounds containing furan and tetrahydrobenzofuran rings exhibit various biological activities, including:
- Antioxidant Properties : The presence of hydroxyl groups enhances the ability to scavenge free radicals.
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens.
- Enzyme Inhibition : Potential interactions with specific enzymes can lead to modulation of metabolic pathways.
Interaction Mechanisms
The biological activity of this compound may be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules. This can influence enzyme activity and receptor binding.
Case Studies
Several studies have investigated the biological activity of related compounds:
-
Study on Antioxidant Activity :
- A study demonstrated that oxalamide derivatives exhibit significant antioxidant activity through DPPH radical scavenging assays.
- Results indicated that structural modifications could enhance antioxidant properties.
-
Antimicrobial Testing :
- Research involving furan derivatives showed promising results against Gram-positive and Gram-negative bacteria.
- The effectiveness was attributed to the ability of these compounds to disrupt bacterial cell membranes.
-
Enzyme Inhibition Study :
- A study focused on the inhibition of acetylcholinesterase by oxalamide derivatives indicated potential for treating neurodegenerative diseases.
- The structure-activity relationship suggested that the presence of specific substituents enhances inhibitory potency.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N,N'-bis(furan-2-ylmethyl)oxalamide | Two furan groups linked by oxalamide core | Antioxidant, Antimicrobial |
| N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | Incorporates a fluorobenzyl group alongside furan | Enzyme Inhibition |
| 3-(octanoyl)-N-(furan-2-carbonyl)propanamide | Features furan carbonyl but differs in side chains | Limited biological activity |
Q & A
Q. Critical Factors :
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility of intermediates.
- Yield optimization : Stepwise purification (e.g., column chromatography) achieves >75% purity, validated by HPLC .
Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent integration (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and confirms oxalamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ expected m/z: ~403.15) and detects trace impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 3–9) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in the tetrahydrobenzofuran ring .
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
Conflicting bioactivity data (e.g., IC₅₀ variability in kinase assays) may arise from:
- Structural analogs : Subtle substituent changes (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) alter target affinity. Comparative studies show fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect potency. Standardize protocols using ATP concentration-matched kinase assays .
Q. Validation Strategies :
- Dose-response curves : Test multiple concentrations (1 nM–100 µM) to confirm reproducibility.
- Structural analogs : Synthesize derivatives (e.g., methyl or methoxy substitutions) to isolate activity-contributing groups .
What structural features of this compound contribute to its unique pharmacological profile compared to similar oxalamide derivatives?
Advanced Research Question
Key structural determinants include:
- Fluorobenzyl group : Enhances metabolic stability and lipophilicity (logP ≈ 2.8), improving blood-brain barrier penetration compared to non-fluorinated analogs .
- Tetrahydrobenzofuran moiety : The 4-hydroxy group enables hydrogen bonding with catalytic residues (e.g., in HDAC enzymes), while the fused ring system restricts conformational flexibility, increasing target selectivity .
Q. Comparative Analysis :
What experimental strategies are recommended for establishing structure-activity relationships (SAR) for this compound's antitumor potential?
Advanced Research Question
- Substituent variation : Synthesize derivatives with modified benzyl (e.g., 3-fluoro, 2-methyl) or tetrahydrobenzofuran groups (e.g., 5-methyl, 6-methoxy) .
- In vitro assays : Test cytotoxicity (MTT assay) against panels (e.g., NCI-60) and measure apoptosis markers (caspase-3/7 activation) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes in HDAC or kinase targets, guiding rational design .
Q. Data Interpretation :
- Correlate logP values (calculated via ChemDraw) with cellular uptake rates.
- Use SPR (surface plasmon resonance) to quantify binding kinetics (KD) for high-affinity derivatives .
How can researchers address low solubility issues during formulation for in vivo studies?
Advanced Research Question
- Prodrug strategies : Introduce phosphate esters at the 4-hydroxy group of tetrahydrobenzofuran, enhancing aqueous solubility for intravenous administration .
- Nanoparticle encapsulation : Use PEGylated liposomes (size: 100–150 nm) to improve bioavailability, monitored via LC-MS/MS in plasma .
- Co-solvent systems : Employ cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) for oral dosing, validated by dissolution testing .
What mechanistic insights explain this compound’s dual activity as both an HDAC inhibitor and kinase modulator?
Advanced Research Question
- HDAC inhibition : The oxalamide carbonyl interacts with Zn²⁺ in the catalytic pocket of HDAC6, confirmed by X-ray crystallography (PDB: 5EF7) .
- Kinase modulation : The fluorobenzyl group occupies hydrophobic regions of Aurora kinase A, as shown in competitive binding assays (Kd: 12 nM) .
- Cross-talk effects : HDAC inhibition upregulates PTEN, sensitizing cells to kinase-targeted apoptosis .
Q. Experimental Validation :
- siRNA knockdown of HDAC6 or Aurora A to isolate pathway contributions.
- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
